7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with chlorophenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclization: The tetrazole intermediate is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions to form the tetrazolopyrimidine core.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a promising candidate for the design of molecules with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenyl N-(2-methoxyphenyl)carbamate
- 3-(2-Methoxyphenyl)-2-thioxopropanoic acid
- 7-((3-Methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one
Uniqueness
7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its tetrazolopyrimidine core structure, which is not commonly found in other compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H14ClN5O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14ClN5O/c1-24-12-6-4-5-11(9-12)15-10-16(13-7-2-3-8-14(13)18)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22) |
InChI Key |
JVPFPIKSMQBERA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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